4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane is a boron-containing compound with the empirical formula C9H17BO3 . It has a molecular weight of 184.04 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.04 . The compound is stable in air and moisture, making it a useful tool for various chemical reactions.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been extensively studied. Huang et al. (2021) obtained boric acid ester intermediates with benzene rings through a three-step substitution reaction. Their structures were confirmed by spectroscopy and mass spectrometry, and their molecular structures were optimized and analyzed using density functional theory (DFT), showing consistency with X-ray diffraction results. This research highlights the compound's role in the development of intermediates for further chemical synthesis and material science applications (Huang et al., 2021).
Material Science and Nanotechnology
In the field of material science, Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. This research is aimed at developing new materials for Liquid Crystal Display (LCD) technology and exploring potential therapeutic applications for neurodegenerative diseases. These derivatives were synthesized through a simple and clean reaction, demonstrating the compound's utility in creating new materials with potential electronic and biomedical applications (Das et al., 2015).
Organic Chemistry and Synthetic Applications
Another significant application is in organic synthesis, where the compound serves as a building block for various chemical reactions. For instance, Fandrick et al. (2012) described a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, demonstrating its importance as a propargylation reagent. This study showcases the compound's utility in synthesizing key intermediates for further chemical transformations, highlighting its versatility in organic chemistry (Fandrick et al., 2012).
Biological Research
In biological research, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been explored for their potential therapeutic effects. Das et al. (2011) synthesized a library of derivatives and evaluated their lipogenesis inhibitory effect, demonstrating the compound's potential in developing lipid-lowering drugs. This research signifies the compound's relevance in medicinal chemistry and its potential in addressing metabolic disorders (Das et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane, also known as Pinacolborane or HBpin , is the carbon-hydrogen (C-H) bond of alkylbenzenes . It is used in the borylation of these bonds in the presence of a palladium catalyst .
Mode of Action
Pinacolborane interacts with its targets through a process called borylation . In this process, it forms a bond with the carbon atom of the C-H bond in alkylbenzenes . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The borylation of alkylbenzenes leads to the formation of pinacol benzyl boronate . This compound can further react with aryl iodides in the presence of a copper catalyst to form aryl boronates . Additionally, it can undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a boiling point of 42-43 °c/50 mmhg . It has a density of 0.882 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of Pinacolborane’s action is the formation of various boron-containing compounds, such as pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates . These compounds have potential applications in organic synthesis and medicinal chemistry.
Action Environment
The action of Pinacolborane is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the borylation reaction requires a palladium catalyst . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with triethylborane followed by reaction with oxirane in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2,2,6,6-tetramethyl-3,5-heptanedione", "triethylborane", "oxirane", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Add 2,2,6,6-tetramethyl-3,5-heptanedione to a reaction flask", "Step 2: Add triethylborane to the reaction flask and stir for 30 minutes", "Step 3: Add oxirane to the reaction flask and stir for 24 hours", "Step 4: Add a Lewis acid catalyst to the reaction flask and stir for an additional 24 hours", "Step 5: Purify the resulting product by column chromatography to obtain 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane" ] } | |
CAS No. |
1617543-88-0 |
Molecular Formula |
C11H21BO3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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